N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine to form the oxalamide backbone.
Introduction of the aromatic and heterocyclic groups: The aromatic group (5-chloro-2-cyanophenyl) and the heterocyclic group (2-methyl-2-(thiophen-3-yl)propyl) are introduced through nucleophilic substitution reactions.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with an ethyl group instead of a propyl group.
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-2-yl)propyl)oxalamide: Similar structure but with a thiophen-2-yl group instead of a thiophen-3-yl group.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-17(2,12-5-6-24-9-12)10-20-15(22)16(23)21-14-7-13(18)4-3-11(14)8-19/h3-7,9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSOTXNJABVZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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